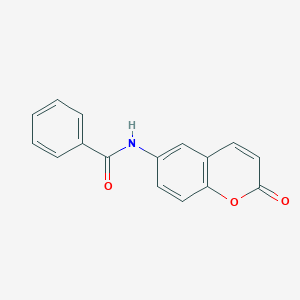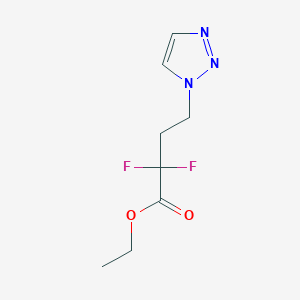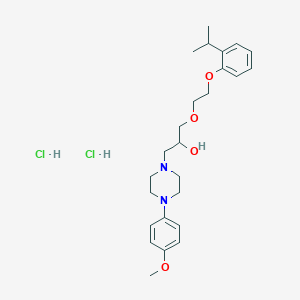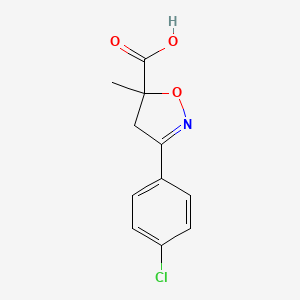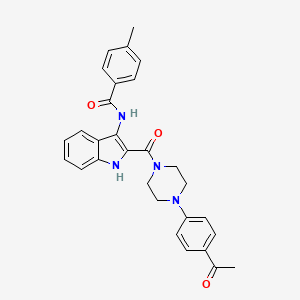
N-(2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a piperazine ring, a carbonyl group, an indole ring, and a benzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, indole ring, and benzamide group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetyl group could potentially undergo hydrolysis, and the piperazine ring could participate in substitution reactions .科学的研究の応用
Dopamine Receptor Affinity
Structural modifications of piperazine derivatives have been explored to identify ligands with high affinity and selectivity for dopamine D(3) receptors. Studies have demonstrated the potential of these compounds, including modifications of the piperazine ring and aromatic substituents, to serve as valuable probes for understanding dopamine receptor functions and for the development of new therapeutic agents targeting the central nervous system (Leopoldo et al., 2002).
Antimicrobial Activities
Research into the synthesis of 1,2,4-triazole derivatives, including those incorporating piperazine units, has revealed significant antimicrobial properties. These compounds have been evaluated against a variety of bacterial and fungal strains, with some showing promising activity. This underscores the potential of piperazine derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Cancer Research
Piperazine derivatives have been investigated for their antiproliferative effects against cancer cell lines, including human chronic myelogenous leukemia. Compounds featuring piperazine moieties have demonstrated the ability to inhibit cell proliferation and to induce erythroid differentiation, offering a promising avenue for cancer therapy research (Saab et al., 2013).
Synthesis and Evaluation of Novel Derivatives
The synthesis of novel piperazine derivatives, including those with antimicrobial and antiproliferative activities, illustrates the chemical versatility of this scaffold. Efforts to design and synthesize these compounds have led to a better understanding of their potential therapeutic applications, highlighting the importance of structural modifications for enhancing biological activity (Shroff et al., 2022).
作用機序
Target of Action
Similar compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, indicating the potential for diverse targets for the compound .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the parp-1 enzyme . This suggests that N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide may interact with its targets in a similar manner, potentially inhibiting their activity and leading to downstream effects.
Pharmacokinetics
The presence of the piperazine moiety in the structure of the compound suggests potential for good absorption and distribution, as piperazine derivatives are known to have good pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide may also have antimicrobial effects.
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment of these risks.
将来の方向性
特性
IUPAC Name |
N-[2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-19-7-9-22(10-8-19)28(35)31-26-24-5-3-4-6-25(24)30-27(26)29(36)33-17-15-32(16-18-33)23-13-11-21(12-14-23)20(2)34/h3-14,30H,15-18H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLBYVLCFPFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


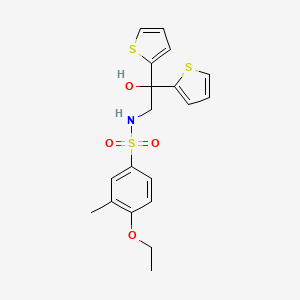
![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)


![1-(4-Methoxyphenyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2823750.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823755.png)
![3-[(2R,3S)-3-Methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one](/img/structure/B2823756.png)
